7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 750643-72-2) is a heterocyclic aromatic compound belonging to the cinchoninic acid (quinoline-4-carboxylic acid) family. It possesses a characteristic 3-hydroxy-2-methyl substitution pattern with a chlorine atom at the 7-position of the quinoline ring.

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
CAS No. 750643-72-2
Cat. No. B11869517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid
CAS750643-72-2
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=CC(=CC2=N1)Cl)C(=O)O)O
InChIInChI=1S/C11H8ClNO3/c1-5-10(14)9(11(15)16)7-3-2-6(12)4-8(7)13-5/h2-4,14H,1H3,(H,15,16)
InChIKeyRJXSQPLNMGWXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic Acid (CAS 750643-72-2): Quinoline-4-carboxylic Acid Scaffold for Specialized Synthesis and Biological Evaluation


7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 750643-72-2) is a heterocyclic aromatic compound belonging to the cinchoninic acid (quinoline-4-carboxylic acid) family. It possesses a characteristic 3-hydroxy-2-methyl substitution pattern with a chlorine atom at the 7-position of the quinoline ring [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for antimalarial agents and as a backbone for dihydroorotate dehydrogenase (DHODH) inhibitors [2]. The compound is commercially supplied at typical purities of 97% for research and development purposes .

Why Generic Substitution Fails for 7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic Acid: Differentiated Physicochemical and Synthetic Properties


Simple replacement of 7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid with its closest analogs—such as the non-chlorinated 3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7) or the 3-deoxy analog 7-chloro-2-methylquinoline-4-carboxylic acid (CAS 59666-15-8)—is not chemically equivalent. The 7-chloro substituent fundamentally alters the compound's lipophilicity and electronic character, as evidenced by a computed XLogP3 increase from 2.3 to 2.9 [1]. This modification also provides a critical synthetic handle for downstream functionalization via nucleophilic aromatic substitution, which is absent in the non-chlorinated parent . Historical pharmacological data further indicate that the 7-chloro-3-hydroxy combination confers distinct biological activity profiles not recapitulated by other cinchoninic acid derivatives [2]. The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence for 7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic Acid Versus Closest Analogs


Increased Lipophilicity (XLogP3) of the 7-Chloro Derivative Compared to the Non-Chlorinated Parent

The introduction of a chlorine atom at the 7-position raises the computed partition coefficient (XLogP3-AA) from 2.3 (parent compound, CAS 117-57-7) to 2.9 (target compound), a net increase of +0.6 log units [1]. This quantitative shift in lipophilicity is relevant for membrane permeability predictions and blood-brain barrier penetration potential, differentiating the target compound from its non-chlorinated analog for applications where higher logP is desired.

Lipophilicity Drug-likeness Membrane permeability

Higher Melting Point Indicative of Altered Crystal Lattice Energy

The target compound exhibits a melting point of 275–278 °C , substantially higher than the reported 235 °C (decomposition) for the non-chlorinated analog 3-hydroxy-2-methylquinoline-4-carboxylic acid . This thermal stability difference reflects altered intermolecular interactions in the solid state, likely attributable to the presence of the 7-chloro substituent.

Thermal stability Crystallinity Solid-state properties

Historical Superiority in Renal Tubular Secretion Inhibition Among Cinchoninic Acid Derivatives

In a 1950 study by Dearborn, 27 cinchoninic acid derivatives and 7 related quinoline derivatives were screened for inhibition of phenol red excretion in frog kidney slices. 7-Chloro-3-hydroxy-2-methylcinchoninic acid (the target compound) was identified as one of the two most active compounds in this series, alongside 3-hydroxy-2-phenylquinoline-4,8-dicarboxylic acid [1]. While quantitative IC50 values were not reported in the accessible abstract, the rank-order finding places the target compound at the top of a 34-compound panel, providing directional evidence of differentiated biological activity.

Renal pharmacology Cinchoninic acid SAR Organic anion transport

Synthetic Utility: 7-Chloro Group as a Handle for Downstream Diversification

The 7-chloro substituent in the target compound serves as a reactive site for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines, alkoxides, or thiols at this position . This synthetic versatility is absent in the non-chlorinated parent compound (CAS 117-57-7), which lacks a leaving group on the quinoline ring. The 3-hydroxy and 4-carboxylic acid groups can be orthogonally protected or derivatized, making the target compound a strategically superior building block for focused quinoline library synthesis.

Nucleophilic aromatic substitution Building block Structure-activity relationship

Differentiated Molecular Weight and Elemental Composition Enabling MS-Based Assay Discrimination

The target compound has a monoisotopic mass of 237.0193 Da [1], compared to 203.0582 Da for the non-chlorinated analog [2]. This 33.96 Da mass difference, combined with the characteristic 3:1 isotopic pattern of chlorine (35Cl/37Cl), provides unambiguous differentiation between the two compounds in LC-MS or GC-MS analyses. The chlorine isotopic signature also serves as an internal confirmation of product identity in quality control workflows.

Mass spectrometry Isotopic pattern Analytical method development

Recommended Research and Industrial Application Scenarios for 7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic Acid


Synthesis of 7-Aminoquinoline Antimalarial Lead Compounds

The 7-chloro group of the target compound enables direct SNAr amination to generate 7-aminoquinoline derivatives, a pharmacophore present in clinically used antimalarials such as chloroquine and amodiaquine. The 3-hydroxy and 4-carboxylic acid functionalities provide additional vectors for structural elaboration, making this compound a convergent intermediate for antimalarial lead optimization programs .

Physicochemical Property Screening in Drug Discovery

With a computed XLogP3 of 2.9—significantly higher than the non-chlorinated parent (XLogP3 2.3)—the target compound is suited for inclusion in lipophilicity-permeability correlation studies. Its intermediate logP value positions it within the drug-like chemical space, enabling its use as a reference standard in logP assay calibration [1].

Quality Control and Analytical Method Development

The unique monoisotopic mass (237.0193 Da) and characteristic 3:1 chlorine isotopic doublet provide a definitive MS/MS fingerprint for this compound. Analytical groups can leverage this to develop selective LC-MS methods for quantifying this intermediate in reaction mixtures or stability samples, readily distinguishing it from non-chlorinated analogs that lack the halogen signature [2].

Renal Transport Mechanism Studies

Historical pharmacological data demonstrate that 7-chloro-3-hydroxy-2-methylcinchoninic acid is among the most potent inhibitors of phenol red secretion in renal tubular assays, outperforming 32 other cinchoninic acid and quinoline derivatives. Researchers investigating organic anion transporter (OAT) pharmacology may use this compound as a reference inhibitor for assay validation [3].

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